molecular formula C17H18O3 B8640214 Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate CAS No. 660841-98-5

Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate

Cat. No. B8640214
Key on ui cas rn: 660841-98-5
M. Wt: 270.32 g/mol
InChI Key: NRLHCNIDBARPJR-UHFFFAOYSA-N
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Patent
US07250522B2

Procedure details

The thus obtained methyl 3-[(4-ethylphenyl)hydroxymethyl]benzoate (2.88 g, 10.0 mmol), 10% palladium carbon (200 mg), concentrated hydrochloric acid (0.5 mL) and methanol (15 mL) were mixed and stirred under a hydrogen atmosphere at room temperature for 14 hours. After filtration to remove the insoluble materials, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20) to give methyl 3-(4-ethylbenzyl)-4-hydroxybenzoate (2.38 g, 88%) as a colorless powder.
Name
methyl 3-[(4-ethylphenyl)hydroxymethyl]benzoate
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9](O)[C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=2)[C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1)[CH3:2].Cl.C[OH:23]>[C].[Pd]>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[CH:11]=[C:12]([CH:17]=[CH:18][C:19]=2[OH:23])[C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
methyl 3-[(4-ethylphenyl)hydroxymethyl]benzoate
Quantity
2.88 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C(C=1C=C(C(=O)OC)C=CC1)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the insoluble materials
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=80:20)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC=2C=C(C(=O)OC)C=CC2O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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